molecular formula C7H6F2S B1446188 2,5-Difluoro-3-(methyl)thiophenol CAS No. 1803736-58-4

2,5-Difluoro-3-(methyl)thiophenol

Cat. No.: B1446188
CAS No.: 1803736-58-4
M. Wt: 160.19 g/mol
InChI Key: IKHZQTFVMAAOEM-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-(methyl)thiophenol is an organosulfur compound that belongs to the thiophenol family It is characterized by the presence of two fluorine atoms at the 2 and 5 positions and a methyl group at the 3 position on the thiophenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-3-(methyl)thiophenol can be achieved through several methods. One common approach involves the difluoromethylation of thiophenol derivatives. This process typically employs difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often include the use of metal catalysts to facilitate the transfer of the difluoromethyl group to the thiophenol ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-3-(methyl)thiophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophenol to thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions include difluoromethylated sulfoxides, sulfones, thiols, and substituted thiophenol derivatives.

Scientific Research Applications

2,5-Difluoro-3-(methyl)thiophenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Difluoro-3-(methyl)thiophenol exerts its effects involves its interaction with molecular targets through its difluoromethyl and thiophenol groups. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions is crucial to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluorothiophenol: Lacks the methyl group at the 3 position.

    3-Methylthiophenol: Lacks the fluorine atoms at the 2 and 5 positions.

    2,5-Difluoro-4-(methyl)thiophenol: Methyl group is at the 4 position instead of the 3 position.

Uniqueness

2,5-Difluoro-3-(methyl)thiophenol is unique due to the specific positioning of its fluorine and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various applications .

Properties

IUPAC Name

2,5-difluoro-3-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2S/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHZQTFVMAAOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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